4-(4-羟基苯基)-2,4-二氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

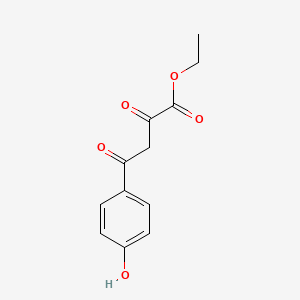

“4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is a chemical compound. It is also known as Ethyl 4-hydroxyphenylacetate . It is related to 4-Hydroxyphenylacetic acid, which is a chemical compound found in olive oil and beer .

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” has been reported. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In another study, catalytic protodeboronation of pinacol boronic esters was reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is related to that of 4-Hydroxyphenylacetic acid . The compound has a molecular weight of 180.2005 .科学研究应用

合成和工业生产

4-(4-羟基苯基)-2,4-二氧代丁酸乙酯用于光学活性化合物的合成。李丽 (2003) 的一项研究概述了其作为血管紧张素转换酶抑制剂合成中的中间体的作用,重点介绍了一种使用酶活性、拆分和酯化等一系列反应的工业生产方法(李,2003)。

光伏应用

崔等人 (2013) 的研究探索了在反转聚合物太阳能电池中使用 4-(4-羟基苯基)-2,4-二氧代丁酸乙酯的羧酸官能化衍生物。这些衍生物用作界面层材料,通过增强疏水性和促进电荷转移来提高太阳能电池的性能(崔等人,2013)。

生物催化中的动力学拆分

Liese 等人 (2002) 对与 4-(4-羟基苯基)-2,4-二氧代丁酸乙酯密切相关的化合物 2-羟基-4-苯基丁酸乙酯的动力学拆分的研究提供了对其在生物催化中使用的见解。这个过程涉及来自铜绿假单胞菌的脂肪酶,展示了高效生产和高对映体过量的过程,显示了其在酶合成中的潜力(Liese 等人,2002)。

在有机电荷传输层中的作用

Angmo 等人 (2018) 对非富勒烯茚并二噻吩基分子的研究突出了 4-(4-羟基苯基)-2,4-二氧代丁酸乙酯类似物在提高钙钛矿太阳能电池效率和稳定性方面的潜力。这些研究表明,此类分子可以有效替代太阳能电池中传统的电子传输材料(Angmo 等人,2018)。

未来方向

The future directions for research on “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in industry and medicine could be explored. For instance, 4-Hydroxyphenylacetic acid is used as an intermediate to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . Similar applications could be possible for “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester”.

属性

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZUZCSOAWGWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)

![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)

![N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2980181.png)